![molecular formula C18H21N3O4S B7700201 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide CAS No. 769160-60-3](/img/structure/B7700201.png)
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide, also known as MSAB, is a novel small molecule inhibitor that has shown promising potential in cancer treatment.
Mécanisme D'action
The mechanism of action of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of various proteins. Myristoylation is a post-translational modification that is important for the proper localization and function of many proteins, including those involved in cancer cell proliferation and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins and leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and anti-viral effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the replication of several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide is its specificity towards NMT, which makes it a promising candidate for cancer treatment. However, the limited solubility of this compound in aqueous solutions can be a challenge for its use in lab experiments. In addition, the lack of clinical data on this compound limits its applicability in human studies.
Orientations Futures
There are several future directions for the research on 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide. One direction is to further investigate the anti-inflammatory and anti-viral properties of this compound and its potential use in the treatment of inflammatory and viral diseases. Another direction is to explore the combination of this compound with other cancer drugs to enhance their efficacy. Furthermore, the development of more soluble forms of this compound can improve its use in lab experiments and clinical studies.
Méthodes De Synthèse
The synthesis of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves a series of chemical reactions including the condensation of 4-aminobenzoic acid with N-methyl-2-phenylethylamine, followed by acylation with N-methylsulfonyl chloride, and finally coupling with N-(tert-butoxycarbonyl)-L-aspartic acid. The final product is obtained after deprotection and purification steps.
Applications De Recherche Scientifique
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Furthermore, this compound has been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
Propriétés
IUPAC Name |
4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-26(24,25)21(12-11-14-5-3-2-4-6-14)13-17(22)20-16-9-7-15(8-10-16)18(19)23/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZOJMVQZFKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

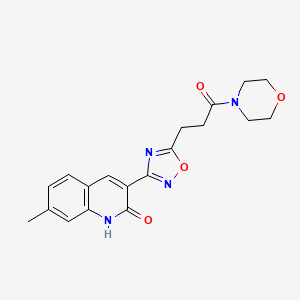
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
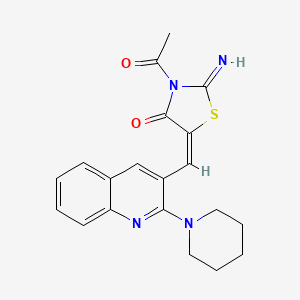
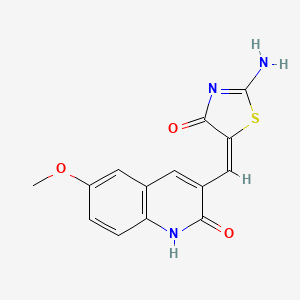
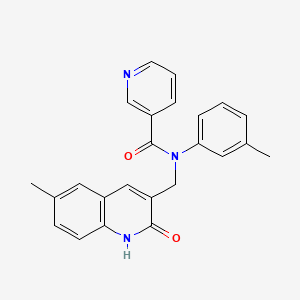
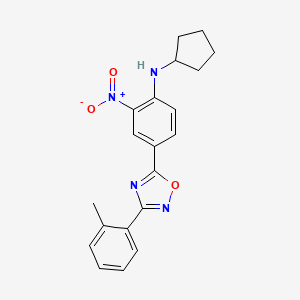

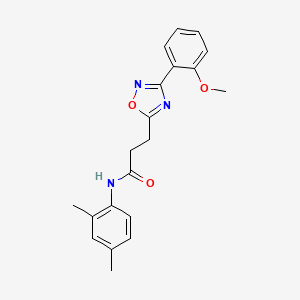
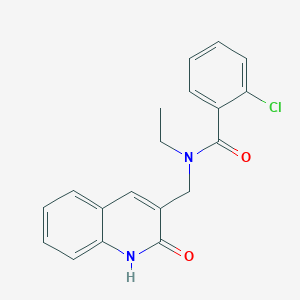
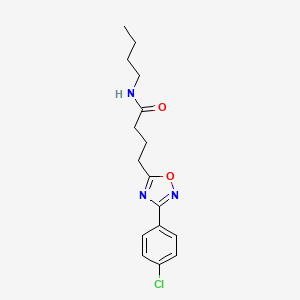
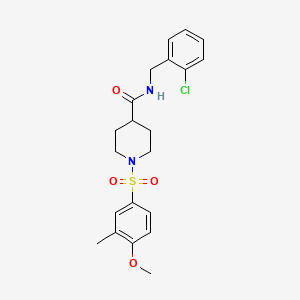
![ethyl 4-({N'-[(E)-{4-[(cyclohexylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7700193.png)

